6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine under acidic conditions.
Introduction of the Chlorine and Trifluoroethoxy Groups: The chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride. The trifluoroethoxy group is introduced via nucleophilic substitution using a trifluoroethanol derivative.
Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide by reacting the chlorinated pyridine derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the dicarboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and trifluoroethoxy group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2-carboxamide
- 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-3,5-dicarboxamide
Uniqueness
Compared to similar compounds, 6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chloro and trifluoroethoxy groups
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-chloro-2-N-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3O3/c16-9-5-7(1-4-11(9)26-6-15(18,19)20)22-14(25)10-3-2-8(13(21)24)12(17)23-10/h1-5H,6H2,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKTSCXTDGHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC(=C(C=C2)C(=O)N)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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